![molecular formula C9H10O4 B2822209 4-Hydroxy-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid CAS No. 1520859-18-0](/img/structure/B2822209.png)
4-Hydroxy-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid
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Description
4-Hydroxy-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid is an organic compound . It belongs to the class of organic compounds known as benzofurans.
Synthesis Analysis
The synthesis of this compound involves the reaction of resorcinol with a methanol solution of potassium hydroxide under the action of active nickel to generate potassium 3-ketocyclohex-1-enolate . This is then cyclized with ethyl bromopyruvate under alkaline conditions, and then acidified to obtain the final product .Molecular Structure Analysis
The molecular formula of this compound is C9H10O4 . The average mass is 182.17 Da . The structure of this compound includes a benzofuran ring, which is a heterocyclic compound .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include hydrogenation, cyclization, and acidification . The methanol solution of resorcinol and potassium hydroxide reacts with hydrogen under the action of active nickel to generate potassium 3-ketocyclohex-1-enolate . This intermediate then cyclizes with ethyl bromopyruvate under alkaline conditions, and the product is then acidified .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a white needle-like crystal structure . The melting point is 141°C .Scientific Research Applications
- 4-Hydroxy-THBFC has demonstrated significant anticancer potential. Researchers have found that certain substituted benzofurans, including 4-Hydroxy-THBFC, exhibit dramatic inhibitory effects on cell growth in various cancer cell lines . These include leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer.
- A novel macrocyclic benzofuran compound derived from 4-Hydroxy-THBFC has shown anti-hepatitis C virus (HCV) activity. This discovery suggests its potential as an effective therapeutic drug for HCV disease .
Anticancer Activity
Antiviral Properties
Synthetic Chemistry and Drug Prospects
properties
IUPAC Name |
4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c10-6-2-1-3-7-8(6)5(4-13-7)9(11)12/h4,6,10H,1-3H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBSLGKKZKVOEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)OC=C2C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid |
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